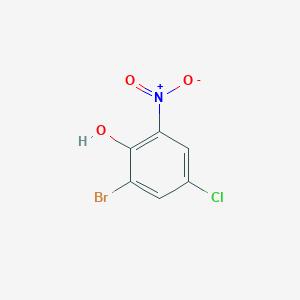

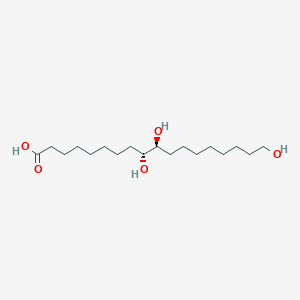

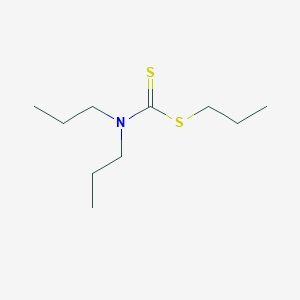

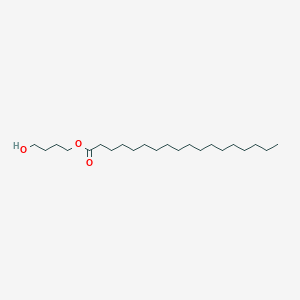

![molecular formula C6H12NNaO3S3 B097558 3-[[(二甲氨基)硫代甲基]硫代]丙磺酸钠 CAS No. 18880-36-9](/img/structure/B97558.png)

3-[[(二甲氨基)硫代甲基]硫代]丙磺酸钠

描述

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve sodium, dimethylamine, and sulphonate groups. For instance, the first paper describes the synthesis of a sodium compound with dimethylamine-borane in THF, yielding a complex that can react with various organic compounds and has a specific coordination in its crystalline form . The second paper discusses the synthesis of an amphoteric surfactant from dimethyldodecylamine and sodium 2-hydroxy-3-chloropropyl sulphonate, which exhibits good wetting, foaming, and foam stability properties . These studies provide insight into the chemistry of sodium compounds with dimethylamine and sulphonate functionalities, which could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of sodium-related compounds with dimethylamine groups is detailed in the first paper, where sodium metal reacts with dimethylamine-borane in THF to produce a sodium compound that can be isolated with different crown ethers . The second paper describes the synthesis of an amphoteric surfactant by reacting dimethyldodecylamine with sodium 2-hydroxy-3-chloropropyl sulphonate under specific conditions, achieving a high inversion rate . These syntheses involve careful selection of reactants, solvents, and conditions to achieve the desired products, which is indicative of the complexity and precision required in the synthesis of such sodium compounds.

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers is characterized by the coordination of sodium with various groups. In the first paper, the sodium compound crystallizes in an extended three-dimensional lattice with sodium atoms coordinated by hydridic hydrogen atoms from the BH3 groups . The second paper does not provide specific details on the molecular structure of the synthesized surfactant, but the presence of a sulphonate group and a dimethylamino group suggests a structure that could facilitate its surfactant properties .

Chemical Reactions Analysis

The sodium compound described in the first paper is reactive towards a range of organic compounds, including aldehydes, ketones, acyl chlorides, and esters, reducing them to alcohols. It also reacts with nitriles and allylbenzene, although more slowly . This reactivity is indicative of the potential for sodium compounds with dimethylamine groups to participate in various chemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers suggest that they have applications in organic synthesis and as surfactants. The sodium compound from the first paper forms different crystalline structures depending on the crown ether used, which could affect its reactivity and solubility . The surfactant from the second paper exhibits better wetting, foaming, and foam stability than some commercial surfactants, as well as better dispersion of calcium soap, indicating its potential utility in industrial applications . These properties are crucial for the practical use of such compounds in various fields.

科学研究应用

钠金属负极的新兴解决方案

钠金属负极由于其储能能力,在钠金属电池 (SMB) 的开发中至关重要,包括钠硫电池和钠硒电池。通过改进的电解质、界面工程、电极结构和合金设计,正在解决钠金属系统面临的挑战,例如不稳定的固体电解质界面和枝晶生长。例如,醚和缩二乙二醇醚已显示出稳定的钠电镀剥离,而固态电解质(如钠超离子导体 (NASICON))为 SMB 提供了有希望的解决方案,突出了了解钠的电化学行为和设计创新解决方案以提高电池性能的重要性(Lee et al., 2019)。

金属中毒中的螯合疗法

该化合物已通过螯合疗法与治疗重金属中毒(如汞和铅)联系起来。2,3-二巯基丙磺酸钠 (DMPS) 等化合物可有效将汞和铅沉积物动员到尿液中,突出了其在重金属解毒医学治疗中的重要性(Cao et al., 2015)。

钠离子电池正极的进展

氟磷酸盐正极具有相对于传统锂离子正极的潜在竞争优势,是钠离子电池研究的一部分。这些研究的重点是克服钠提取的限制并提高电池性能,展示了对储能技术的新材料和新机制的研究的重要性(Dacek et al., 2016)。

在肝素类药物中的作用

3-[[(二甲氨基)硫代甲基]硫代]丙磺酸钠衍生物,如硫酸丙二醇藻酸钠 (PSS),已显示出治疗和预防心血管疾病的功效。源自海洋多糖的 PSS 强调了钠基化合物在制药应用中的潜力,提供了低成本、有效的治疗选择(Zeng et al., 2016)。

属性

IUPAC Name |

sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDAYUOWUEKLS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066435 | |

| Record name | Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate | |

CAS RN |

18880-36-9 | |

| Record name | 1-Propanesulfonic acid, 3-(((dimethylamino)thioxomethyl)thio)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

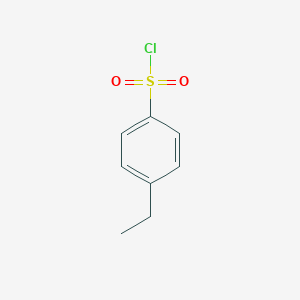

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)